Methyl 2-(1-methylcyclopentyl)acetate
Overview
Description
Methyl 2-(1-methylcyclopentyl)acetate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Octahedral Non-heme Non-oxo Fe(IV) Species
A study by Berry et al. (2005) explored the stabilization of octahedral non-heme non-oxo Fe(IV) species using a redox-innocent N-methylated cyclam-acetate ligand. This research contributes to understanding the electronic properties and stabilization mechanisms of iron in various oxidation states, which is crucial for applications in catalysis and materials science (Berry et al., 2005).
Vapor-Liquid Equilibria and Excess Molar Volumes
Park et al. (2001) measured isothermal vapor–liquid equilibria and excess molar volumes for binary mixtures containing 2-Methyl pyrazine (2MP) and various solvents, including methylcyclopentane (MCP). This research is important for the design of chemical processes and the selection of solvents in industrial applications (Park et al., 2001).
Hydrogen Peroxide Production
Yu Jiankun (2011) introduced the synthesis process of methylcyclohexyl acetate and its application in increasing the hydrogen peroxide production efficiency via the anthraquinone process. This application signifies the compound's role in enhancing industrial processes related to the manufacture of hydrogen peroxide, which is widely used in bleaching and disinfection (Yu Jiankun, 2011).
Synthesis and Chemical Transformations
Prokopenko et al. (2007) discussed the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, demonstrating the cyclopropyl group's reactivity and its applications in creating diverse chemical structures. This work underscores the versatility of cyclopropane derivatives in synthetic organic chemistry (Prokopenko et al., 2007).
Methyl Acetate in Lithium-Ion Batteries
Research by Li et al. (2018) on the use of methyl acetate as a co-solvent in lithium-ion batteries highlights the potential for improving the charge rates and longevity of batteries, a critical aspect of advancing electric vehicle technology (Li et al., 2018).
Properties
IUPAC Name |
methyl 2-(1-methylcyclopentyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(5-3-4-6-9)7-8(10)11-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQBMQRDFSRNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295722 | |
Record name | Methyl 1-methylcyclopentaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-62-6 | |
Record name | Methyl 1-methylcyclopentaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14352-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methylcyclopentaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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